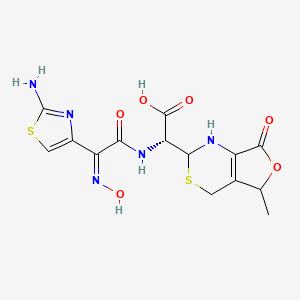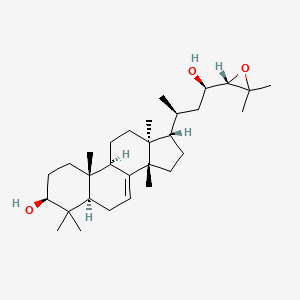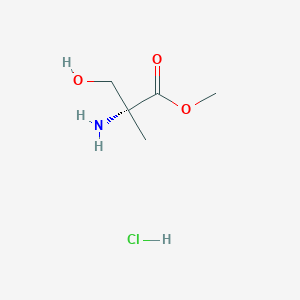
Cadmium sulfoselenide orange
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium sulfoselenide orange is a compound known for its vibrant orange color. It is a solid solution of cadmium sulfide and cadmium selenide, with the chemical formula Cd(CdS)_xSe_x. This compound is widely used as a pigment due to its high light stability and good chemical resistance .
Méthodes De Préparation
Cadmium sulfoselenide orange can be synthesized through various methods. One common method is the chemical precipitation reaction, where cadmium sulfide and cadmium selenide are added to a solution and reacted to form a mixture of CdS and CdSe. The ratio of sulfur to selenium is controlled by adjusting the reaction conditions to obtain the desired orange color . Another method involves hydrothermal synthesis, where CdS_xSe_(1−x) nanoparticles are prepared and then dispersed in a prehydrolyzed tetraethyl orthosilicate (TEOS) solution. The nanoparticles are then included in SiO_2-CeO_2 matrices through hydrothermal treatment .
Analyse Des Réactions Chimiques
Cadmium sulfoselenide orange undergoes various chemical reactions, including oxidation and reduction. In the presence of oxidizing agents, it can be oxidized to form cadmium oxide and selenium dioxide. Reduction reactions can convert it back to its elemental forms. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. The major products formed from these reactions are cadmium oxide and selenium dioxide .
Applications De Recherche Scientifique
Cadmium sulfoselenide orange has numerous scientific research applications. In chemistry, it is used as a pigment in paints, plastics, and ceramics due to its vibrant color and stability. In biology and medicine, it is used in bioimaging and biosensors due to its unique optical properties. In industry, it is used in the production of colored glass, ceramic glazes, and inks .
Mécanisme D'action
The mechanism by which cadmium sulfoselenide orange exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible spectrum, which gives it its characteristic orange color. The molecular targets and pathways involved include the excitation of electrons in the cadmium sulfide and cadmium selenide components, leading to the emission of light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Cadmium sulfoselenide orange is unique compared to other cadmium pigments due to its specific sulfur-to-selenium ratio, which gives it its distinct orange hue. Similar compounds include cadmium yellow (cadmium sulfide) and cadmium red (cadmium sulfoselenide with a different sulfur-to-selenium ratio). These compounds share similar properties, such as high light stability and chemical resistance, but differ in their color and specific applications .
Propriétés
Numéro CAS |
12656-57-4 |
|---|---|
Formule moléculaire |
C33H34N4O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





